![molecular formula C17H16N2OS B3854804 1-benzyl-3-(2-thiiranylmethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3854804.png)
1-benzyl-3-(2-thiiranylmethyl)-1,3-dihydro-2H-benzimidazol-2-one
Übersicht
Beschreibung
1-benzyl-3-(2-thiiranylmethyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BTM-0512 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-(2-thiiranylmethyl)-1,3-dihydro-2H-benzimidazol-2-one is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. It has also been suggested that this compound modulates the immune system, which may contribute to its anti-inflammatory and anti-viral properties.
Biochemical and Physiological Effects:
1-benzyl-3-(2-thiiranylmethyl)-1,3-dihydro-2H-benzimidazol-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. This compound has also been shown to modulate the immune system, which may contribute to its anti-inflammatory and anti-viral properties. Additionally, this compound has been shown to have low toxicity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-3-(2-thiiranylmethyl)-1,3-dihydro-2H-benzimidazol-2-one in lab experiments include its potential as a drug candidate for the treatment of cancer, viral infections, and autoimmune diseases. This compound has also been shown to have low toxicity in vitro. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-3-(2-thiiranylmethyl)-1,3-dihydro-2H-benzimidazol-2-one. One direction is to further investigate its mechanism of action and its potential use in the treatment of cancer, viral infections, and autoimmune diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a drug candidate. Additionally, future studies could focus on the development of analogs of this compound with improved efficacy and selectivity.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-(2-thiiranylmethyl)-1,3-dihydro-2H-benzimidazol-2-one has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the growth of cancer cells and viruses in vitro. This compound has also been studied for its potential use in the treatment of autoimmune diseases and as a potential drug candidate for the treatment of COVID-19.
Eigenschaften
IUPAC Name |
1-benzyl-3-(thiiran-2-ylmethyl)benzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17-18(10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)19(17)11-14-12-21-14/h1-9,14H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFZQLJGXVSBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S1)CN2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(thiiran-2-ylmethyl)-1,3-dihydro-2H-benzimidazol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.